2-(naphthalen-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
This compound features a naphthalen-1-yl group linked via an acetamide bridge to a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold. The naphthalene moiety contributes to aromatic interactions, while the sulfonyl group enhances electron-withdrawing properties and solubility. The tetrahydroquinoline core may confer conformational rigidity, influencing binding to biological targets.
Propriétés
IUPAC Name |
2-naphthalen-1-yl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-2-15-30(28,29)26-14-6-10-20-16-21(12-13-23(20)26)25-24(27)17-19-9-5-8-18-7-3-4-11-22(18)19/h3-5,7-9,11-13,16H,2,6,10,14-15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXGRAXVIVYYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-(Naphthalen-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS Number: 955777-21-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 422.54 g/mol
- IUPAC Name : 2-naphthalen-1-yl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Synthesis
The synthesis of this compound typically involves the coupling of naphthalene derivatives with tetrahydroquinoline structures, often utilizing sulfonylation techniques to introduce the propylsulfonyl group. The synthetic routes have been optimized for yield and purity, ensuring that the final product retains its desired biological activity.
Antiproliferative Effects
Research has indicated that compounds structurally similar to 2-(naphthalen-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : NPC-TW01 (nasopharyngeal carcinoma), H661 (lung carcinoma), Hep3B (hepatoma), A498 (renal carcinoma), MKN45 (gastric cancer).
- Notable Findings : A related compound demonstrated an IC value of 0.6 μM against NPC-TW01 cells, indicating strong cytotoxic effects without affecting peripheral blood mononuclear cells at concentrations up to 50 μM .
| Compound | Cell Line | IC (μM) | Specificity |
|---|---|---|---|
| Compound 18 | NPC-TW01 | 0.6 | High |
| Compound X | H661 | - | - |
| Compound Y | Hep3B | - | - |
The mechanism by which this compound exerts its antiproliferative effects appears to involve:
- Cell Cycle Arrest : Studies indicate that treatment with similar compounds leads to altered cell division and accumulation in the S phase of the cell cycle.
- Selective Cytotoxicity : The compound shows preferential toxicity towards cancer cells while sparing normal cells, suggesting a targeted mechanism that could minimize side effects in therapeutic applications.
Case Studies
A detailed study evaluated the biological activity of various derivatives of naphthalene-based acetamides. The findings highlighted that modifications in the sulfonamide moiety significantly influenced the potency and selectivity against different cancer types .
Example Case Study
In a comparative analysis involving multiple derivatives:
- Objective : Assess the impact of structural variations on biological activity.
- Results : Certain modifications led to increased selectivity for nNOS over eNOS and iNOS isoforms, which are crucial for developing anti-inflammatory drugs.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three classes of analogs based on substituents and core scaffolds:
Physicochemical and Spectroscopic Properties
- IR/NMR Trends :
- Solubility: The propylsulfonyl group likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., ’s chloroacetamide) .
Méthodes De Préparation
Cyclization to 1-Propylsulfonyl-1,2,3,4-Tetrahydroquinolin-6-Amine
The tetrahydroquinoline scaffold is synthesized via a modified Pictet-Spengler reaction:
Reagents :
- 4-Aminophenethyl alcohol (1.0 eq)
- Butyraldehyde (1.2 eq)
- Propylsulfonyl chloride (1.5 eq)
- Trifluoroacetic acid (TFA, catalytic)
Procedure :
- Cyclization : 4-Aminophenethyl alcohol and butyraldehyde are refluxed in toluene with TFA (5 mol%) for 12 hr to form 1-propyl-1,2,3,4-tetrahydroquinolin-6-ol.
- Sulfonylation : The intermediate is treated with propylsulfonyl chloride in dichloromethane (DCM) using triethylamine (2.0 eq) as a base at 0°C→RT for 4 hr.
- Nitration/Reduction : The hydroxyl group at position 6 is nitrated (HNO3/H2SO4) and reduced (H2/Pd-C) to yield 1-propylsulfonyl-1,2,3,4-tetrahydroquinolin-6-amine.
Yield : 58–62% over three steps.
Synthesis of Naphthalen-1-yl Acetic Acid
Esterification and Hydrazide Formation
Reagents :
- Naphthalen-1-ylacetic acid (1.0 eq)
- Thionyl chloride (SOCl2, 2.0 eq)
- Ethanol (excess)
Procedure :
- Acid Chloride Formation : Naphthalen-1-ylacetic acid is refluxed with SOCl2 (2 hr) to form the acyl chloride.
- Esterification : The acyl chloride is treated with ethanol to yield ethyl naphthalen-1-yl acetate (95% yield).
- Hydrazinolysis : The ester reacts with hydrazine hydrate (NH2NH2·H2O) in ethanol (reflux, 6 hr) to produce 2-(naphthalen-1-yl)acetohydrazide (87% yield).
Amide Coupling and Final Assembly
Activation and Coupling
Reagents :
- 1-Propylsulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq)
- 2-(Naphthalen-1-yl)acetyl chloride (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
Procedure :
- Activation : 2-(Naphthalen-1-yl)acetic acid is converted to its acid chloride using oxalyl chloride (1.5 eq) in DCM (0°C, 2 hr).
- Coupling : The acid chloride is added dropwise to a solution of the tetrahydroquinoline amine and DIPEA in DCM (0°C→RT, 12 hr).
Workup :
- The reaction is quenched with H2O, extracted with DCM (3×), and dried over Na2SO4.
- Purification via flash chromatography (SiO2, EtOAc/hexane 1:3) yields the title compound.
Analytical Characterization
Spectroscopic Validation
Purity and Solubility
| Parameter | Value | Method |
|---|---|---|
| HPLC Purity | 98.2% | C18, MeCN/H2O (70:30) |
| logP | 3.8 ± 0.2 | Shake-flask |
| Solubility | 12 µM (PBS pH 7.4) | UV-Vis |
Optimization Strategies and Challenges
Sulfonylation Efficiency
Amide Coupling Alternatives
| Method | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 68 | 97 |
| DCC/DMAP | 72 | 98 |
| Acid Chloride | 75 | 99 |
Scale-Up Considerations
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfonylation of tetrahydroquinoline : Reacting 1,2,3,4-tetrahydroquinoline with propylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 4–6 hours) to introduce the sulfonyl group .
- Acetamide coupling : Using 2-(naphthalen-1-yl)acetic acid activated via EDCI/HOBt or DCC to react with the sulfonylated tetrahydroquinoline intermediate. Temperature control (20–25°C) and pH adjustment (neutral to slightly basic) are critical to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Advanced: How can researchers troubleshoot low yields during the sulfonylation step?
Answer:
Common issues and solutions include:
- Incomplete sulfonylation : Use excess propylsulfonyl chloride (1.2–1.5 equivalents) and monitor via TLC (hexane:ethyl acetate, 7:3). Add molecular sieves to absorb moisture, which can hydrolyze the sulfonyl chloride .
- Byproduct formation : Lower reaction temperature (0–5°C) to suppress competing N-alkylation. Post-reaction quenching with ice-water and extraction with ethyl acetate reduces impurities .
- Scale-up challenges : Maintain inert atmosphere (N₂/Ar) and use high-purity solvents (HPLC-grade DCM) to avoid side reactions .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- ¹H/¹³C NMR : Key signals include:
- Naphthyl protons: δ 7.2–8.3 ppm (multiplet, aromatic).
- Tetrahydroquinoline CH₂ groups: δ 1.8–2.6 ppm (multiplet).
- Sulfonyl group: δ 3.1–3.4 ppm (triplet, -SO₂-CH₂-) .
- IR : Peaks at 1670–1690 cm⁻¹ (C=O stretch, acetamide) and 1320–1350 cm⁻¹ (S=O stretch) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How to resolve contradictions in NMR data interpretation?
Answer:
- Overlapping signals : Use 2D NMR (COSY, HSQC) to assign ambiguous protons. For example, tetrahydroquinoline CH₂ groups may overlap with naphthyl protons; HSQC correlates carbons to protons .
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can resolve rotational barriers in the sulfonyl group .
- Impurity interference : Compare with synthetic intermediates (e.g., unreacted tetrahydroquinoline) via spiking experiments .
Basic: What biological targets are associated with this compound?
Answer:
Preliminary studies suggest activity against:
- Kinases : Inhibits JAK2/STAT3 pathways (IC₅₀ ~0.8–1.2 µM) via competitive binding to ATP pockets .
- GPCRs : Modulates serotonin receptors (5-HT₂A/2C) due to structural similarity to arylpiperazine derivatives .
- In vitro assays : Use HEK293 or CHO-K1 cells transfected with target receptors; measure cAMP or calcium flux .
Advanced: How to evaluate polypharmacology and off-target effects?
Answer:
- Panel screening : Test against 50+ kinases (e.g., DiscoverX KinomeScan) or GPCRs (Eurofins Cerep) to identify off-target binding .
- Molecular docking : Use AutoDock Vina to predict interactions with non-target proteins (e.g., cytochrome P450 isoforms) .
- Metabolomic profiling : LC-MS/MS detects unexpected metabolites in hepatocyte incubations, indicating promiscuous metabolism .
Basic: What are the key structure-activity relationship (SAR) findings?
Answer:
- Sulfonyl group : Propylsulfonyl enhances solubility (logP ~2.1) vs. methyl/ethyl analogs (logP ~3.5), improving bioavailability .
- Naphthyl vs. phenyl : Naphthyl increases lipophilicity and π-π stacking with hydrophobic kinase pockets, boosting potency 3–5× .
- Tetrahydroquinoline substitution : 6-position acetamide is critical; 7-methyl analogs lose 90% activity .
Advanced: How to design analogs to overcome enzymatic resistance?
Answer:
- CYP450 stability : Introduce electron-withdrawing groups (e.g., -CF₃) at the naphthyl ring to reduce oxidative metabolism .
- Resistant mutants : Co-crystallize with mutant kinases (e.g., T315I BCR-ABL) to guide steric bulk additions (e.g., tert-butyl) .
- Prodrug strategies : Mask the sulfonyl group as a phosphonate ester to bypass efflux pumps .
Basic: What pharmacokinetic properties should be prioritized in preclinical studies?
Answer:
- Absorption : Measure Caco-2 permeability (Papp ≥1 × 10⁻⁶ cm/s) and solubility in FaSSIF (≥50 µg/mL) .
- Metabolism : Incubate with human liver microsomes (HLM) to calculate intrinsic clearance (CLint <15 µL/min/mg) .
- Plasma protein binding : Use equilibrium dialysis; >95% binding may limit free drug concentration .
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Bioavailability issues : Formulate with cyclodextrins or lipid nanoparticles to enhance oral absorption .
- Species differences : Compare metabolic stability in mouse vs. human hepatocytes; adjust dosing regimens .
- Target engagement : Use PET tracers (e.g., ¹⁸F-labeled analogs) to verify target binding in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
